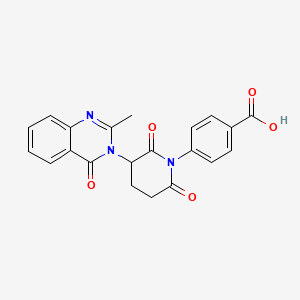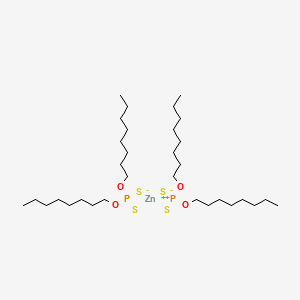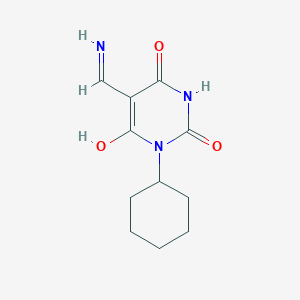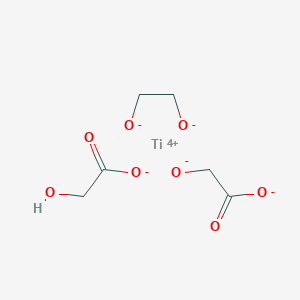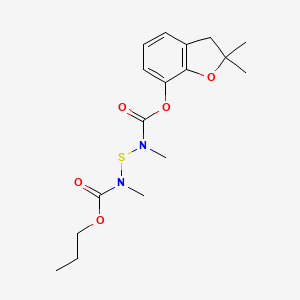
3,5-Dimethyl-3-octanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-3-octanamine hydrochloride is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound is a tertiary amine, meaning it has three alkyl groups attached to the nitrogen atom. The hydrochloride form indicates that it is a salt formed by the reaction of the amine with hydrochloric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-3-octanamine hydrochloride typically involves the alkylation of a primary or secondary amine with an appropriate alkyl halide. For instance, the reaction of 3,5-dimethyl-1-octanol with ammonia or a primary amine in the presence of a dehydrating agent can yield the desired amine. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a consistent quality of the product and can be scaled up easily. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-3-octanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: Reduction of the amine can lead to the formation of the corresponding alkane.
Substitution: The amine can participate in nucleophilic substitution reactions, where the amine group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are often used.
Major Products Formed
Oxidation: Nitroso or nitro compounds.
Reduction: Alkanes.
Substitution: Alkyl halides or other substituted amines.
Scientific Research Applications
3,5-Dimethyl-3-octanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex amines and other nitrogen-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-3-octanamine hydrochloride involves its interaction with various molecular targets, primarily through its amine group. The compound can act as a nucleophile, participating in reactions with electrophiles. It can also form hydrogen bonds and ionic interactions with other molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Octanamine: A primary amine with a similar carbon chain length but lacking the additional methyl groups.
3,5-Dimethyladamantanamine: A structurally similar compound with a different carbon skeleton.
N,N-Dimethylethanamine: A tertiary amine with a shorter carbon chain.
Uniqueness
3,5-Dimethyl-3-octanamine hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of two methyl groups on the carbon chain enhances its hydrophobicity and may influence its reactivity compared to other amines .
Properties
CAS No. |
56065-50-0 |
|---|---|
Molecular Formula |
C10H24ClN |
Molecular Weight |
193.76 g/mol |
IUPAC Name |
3,5-dimethyloctan-3-ylazanium;chloride |
InChI |
InChI=1S/C10H23N.ClH/c1-5-7-9(3)8-10(4,11)6-2;/h9H,5-8,11H2,1-4H3;1H |
InChI Key |
FZWXVOALTQENST-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)(CC)[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


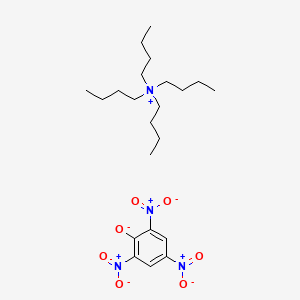
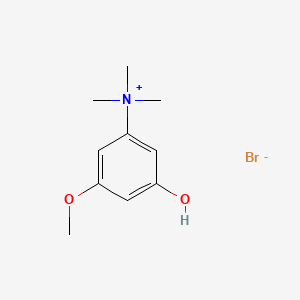
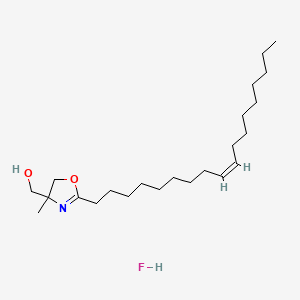
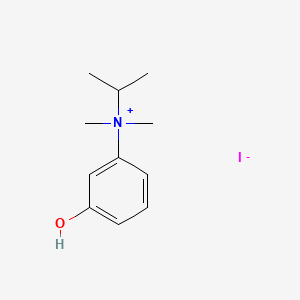
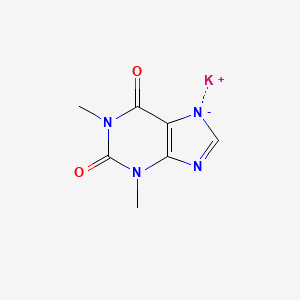

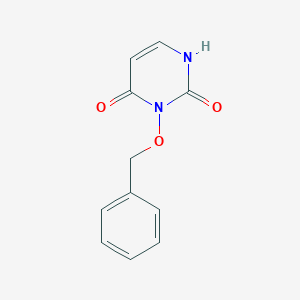
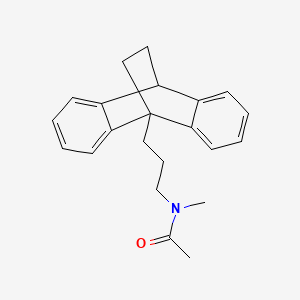
![1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]-](/img/structure/B13771039.png)
